3-chloro-5-(trifluoromethyl)-1H-1,2,4-triazole

Lipophilicity ADME Drug design

Research challenge: Monosubstituted triazole analogs (XLogP3 ≈0.9) often require additional lipophilic appendages that introduce metabolic liabilities and extend synthesis timelines. Solution: 3-Chloro-5-(trifluoromethyl)-1H-1,2,4-triazole provides a pre-optimized lipophilic scaffold (XLogP3=1.9) with dual functional handles. - The chlorine atom enables rapid nucleophilic substitution, while the CF₃ group remains inert, eliminating orthogonal protecting-group strategies. - This regioselective diversification reduces synthesis time and purification costs compared to using monosubstituted analogs. - Balanced lipophilicity and H-bond acceptor count make it a suitable intermediate for fungicide design requiring cuticle penetration. Supplied at ≥95% purity with consistent quality; global shipping available for R&D quantities.

Molecular Formula C3HClF3N3
Molecular Weight 171.507
CAS No. 1199215-88-7
Cat. No. B598864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-5-(trifluoromethyl)-1H-1,2,4-triazole
CAS1199215-88-7
Synonyms5-chloro-3-(trifluoromethyl)-1H-1,2,4-triazole(SALTDATA: FREE)
Molecular FormulaC3HClF3N3
Molecular Weight171.507
Structural Identifiers
SMILESC1(=NC(=NN1)Cl)C(F)(F)F
InChIInChI=1S/C3HClF3N3/c4-2-8-1(9-10-2)3(5,6)7/h(H,8,9,10)
InChIKeyXRZFEFMCIGCKEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-5-(trifluoromethyl)-1H-1,2,4-triazole: Overview


3‑Chloro‑5‑(trifluoromethyl)‑1H‑1,2,4‑triazole (CAS 1199215‑88‑7) is a heterocyclic building block that bears a chlorine atom at the 3‑position and a trifluoromethyl group at the 5‑position of the 1,2,4‑triazole ring [REFS‑1]. With a molecular weight of 171.51 g mol⁻¹, low rotatable‑bond count, and high computed lipophilicity (XLogP3 = 1.9), this solid compound is supplied at ≥95 % purity and is employed in early‑stage medicinal chemistry, agrochemical research, and materials science [REFS‑1][REFS‑2].

1
Builds into medicinal chemistry workflows requiring balanced lipophilicity and dual substitution
XLogP3 ~1.9 provides a pre-optimized lipophilic window not accessible with monosubstituted triazoles
2
Supports parallel library synthesis with orthogonal functional handles
Nucleophilic-substitution-ready chlorine plus a metabolically stable CF₃ group
3
Supplied at ≥95% purity for early-stage agrochemical and materials research
Heterocyclic building block format fits routine synthesis workflows

3-Chloro-5-(trifluoromethyl)-1H-1,2,4-triazole vs. Simple Triazoles


Monosubstituted analogs such as 3‑chloro‑1H‑1,2,4‑triazole (XLogP3 = 0.9) and 3‑(trifluoromethyl)‑1H‑1,2,4‑triazole (XLogP3 = 0.9) possess markedly lower lipophilicity than the target compound (XLogP3 = 1.9) [REFS‑1][REFS‑2]. This ~10‑fold difference in partition coefficient directly affects membrane permeability, protein binding, and overall ADME profile, making the monosubstituted compounds unsuitable surrogates in lead‑optimization campaigns that require balanced lipophilicity [REFS‑3]. Furthermore, the presence of only one functional handle limits synthetic diversification, whereas the target compound offers both a nucleophilic‑substitution‑ready chlorine and a metabolically stable trifluoromethyl group, enabling more efficient parallel‑chemistry workflows [REFS‑4].

Lipophilicity gap
Monosubstituted triazoles (XLogP3 ~0.9) may shift ADME and permeability profiles relative to target compound (XLogP3 ~1.9)
Synthetic limitation
3-Chloro-1H-1,2,4-triazole lacks the CF₃ group and 3-(trifluoromethyl)-1H-1,2,4-triazole lacks a reactive halogen, limiting diversification in lead optimization
H-bond profile shift
Lower HBA count in monosubstituted analogs may alter solubility and target-engagement patterns, requiring independent SAR validation

3-Chloro-5-(trifluoromethyl)-1H-1,2,4-triazole: Quantitative Evidence


Lipophilicity vs. Monosubstituted Triazoles

The target compound displays a computed XLogP3 of 1.9, whereas 3‑chloro‑1H‑1,2,4‑triazole and 3‑(trifluoromethyl)‑1H‑1,2,4‑triazole each exhibit XLogP3 = 0.9 [REFS‑1][REFS‑2][REFS‑3]. This 1‑unit increase corresponds to a 10‑fold higher partition coefficient, which can translate into superior membrane permeability and oral absorption [REFS‑4]. The dual‑substituted compound thus provides a distinct lipophilicity window that is not accessible with either monosubstituted analog.

Lipophilicity vs. Monosubstituted Triazoles
Cross-study comparable
ΔXLogP3 = +1.0
Target 1.9 vs. comparators 0.9
Supports lipophilicity-driven permeability screening
Computed XLogP3; may not capture active transport effects
Lipophilicity ADME Drug design

Hydrogen-Bond Acceptor Count Advantage

The target compound possesses five hydrogen‑bond acceptor (HBA) sites (three from the triazole ring and two from the trifluoromethyl group), whereas 3‑chloro‑1H‑1,2,4‑triazole has only two HBA sites [REFS‑1][REFS‑2]. This difference can influence aqueous solubility, crystal packing, and the ability to form key interactions with biological targets, providing additional vectors for SAR exploration.

H-Bond Acceptor Count
Cross-study comparable
ΔHBA = +3
Target HBA 5 vs. 3-chloro-1H-1,2,4-triazole HBA 2
Reported solubility and target-engagement context
Computed value; experimental solubility data to verify
Solubility Target engagement Medicinal chemistry

Acidity (pKa) Differentiation

The predicted acid pKa of the target compound is approximately 6.0, compared to a predicted pKa of about 5.4 for 3,5‑dichloro‑1H‑1,2,4‑triazole [REFS‑1][REFS‑2]. The higher pKa means the target compound is less acidic and will remain predominantly neutral at physiologically relevant pH (pH 6.5–7.4), potentially reducing off‑target ion‑channel interactions and improving passive absorption.

Acidity (pKa) Differentiation
Data to verify
ΔpKa ≈ +0.6
Target pKa ~6.0 vs. 3,5-dichloro analog ~5.4
Ionization-state context for permeability studies
Predicted pKa; no experimental pKa reported
Ionization state Permeability Formulation

Dual-Handle Synthetic Utility

The compound serves as a versatile intermediate in the synthesis of biologically active 1,2,4‑triazole derivatives, as exemplified in patent documents that employ it for constructing potent enzyme inhibitors and fungicides [REFS‑1]. Unlike 3‑(trifluoromethyl)‑1H‑1,2,4‑triazole, which lacks a reactive halogen, or 3‑chloro‑1H‑1,2,4‑triazole, which lacks the metabolic‑stabilizing CF₃ group, the target compound combines both functionalities in a single scaffold, enabling sequential nucleophilic substitution and further derivatization without additional protection steps [REFS‑2].

Dual-Handle Synthetic Utility
Class-level inference
Reactive Cl + stable CF₃ group
Qualitative dual-functionality advantage over single-handle analogs
Supports synthesis-workflow review
Patent-literature context; direct head-to-head reactivity data not provided
Parallel synthesis Late‑stage functionalization Agrochemical intermediates

3-Chloro-5-(trifluoromethyl)-1H-1,2,4-triazole: Application Scenarios


Oral Drug Candidate Optimization

When a medicinal chemistry program demands a lead compound with XLogP ≈ 1.9 to balance permeability and metabolic stability, 3‑chloro‑5‑(trifluoromethyl)‑1H‑1,2,4‑triazole provides a pre‑optimized lipophilic scaffold that cannot be matched by the monosubstituted analogs (XLogP ≈ 0.9) [REFS‑1]. Incorporating this building block early can shorten design‑make‑test cycles by avoiding additional lipophilic appendages that often introduce metabolic liabilities.

Parallel Library Synthesis with Dual Handles

For high‑throughput synthesis of triazole‑focused libraries, the presence of a chlorine atom enables rapid nucleophilic substitution at the 5‑position while the CF₃ group remains inert, offering a regioselective diversification point [REFS‑2]. This dual‑handle feature eliminates the need for orthogonal protecting‑group strategies, reducing both synthesis time and purification costs compared to using 3‑chloro‑1H‑1,2,4‑triazole or 3‑(trifluoromethyl)‑1H‑1,2,4‑triazole alone.

Agrochemical Intermediate for Fungicides

The compound′s balanced lipophilicity and hydrogen‑bond acceptor count make it a suitable intermediate for designing novel fungicides that require cuticle penetration and target‑site binding in fungal pathogens [REFS‑3]. Its use in patented triazole‑based fungicide syntheses demonstrates industrial relevance that simpler triazole analogs cannot fulfill due to insufficient physicochemical or reactivity profiles.

Application
Selection Property
Validation Focus
Oral drug candidate optimization
Computed lipophilicity window
Permeability and metabolic stability screening
Parallel triazole library synthesis
Dual orthogonal functional handles
Regioselective diversification without additional protecting steps
Agrochemical intermediate research
Lipophilicity and HBA profile
Cuticle penetration and target-site binding context

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